molecular formula C22H20O6 B2974482 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 848746-99-6

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2974482
CAS No.: 848746-99-6
M. Wt: 380.396
InChI Key: BKTWCDQWXFPPLV-UHFFFAOYSA-N
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Description

This compound is a cyclopropanecarboxylate ester featuring a chromen-4-one (coumarin) backbone substituted with a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and a cyclopropanecarboxylate moiety at position 5. The chromenone core may confer UV stability or fluorescence properties, while the cyclopropane ring could enhance metabolic resistance .

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-3-25-17-6-4-5-7-18(17)28-21-13(2)26-19-12-15(10-11-16(19)20(21)23)27-22(24)14-8-9-14/h4-7,10-12,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTWCDQWXFPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C22H20O6
  • Molecular Weight : 380.396 g/mol
  • IUPAC Name : [3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate
  • CAS Number : 848746-99-6

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, antioxidant, and anticancer agent.

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. In vitro studies have demonstrated that derivatives of chromen compounds can inhibit COX-2 and LOX activities, leading to reduced inflammation .
  • Antioxidant Properties :
    • The antioxidant activity is attributed to the presence of phenolic groups in its structure, which can scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Cytotoxic Effects :
    • Preliminary cytotoxicity assays have indicated that this compound may exhibit selective toxicity against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values obtained from these studies suggest a promising therapeutic index for further development .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of chromen derivatives, it was found that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in COX-2 expression and prostaglandin E2 levels, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity

A separate investigation into the antioxidant properties revealed that this compound effectively scavenged DPPH radicals, with a notable IC50 value indicating strong radical scavenging activity. This suggests its utility in formulations aimed at reducing oxidative stress-related conditions .

Case Study 3: Anticancer Potential

Research focusing on the cytotoxic effects against cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was further elucidated through apoptosis assays, which showed increased caspase activity in treated cells, indicating that the compound induces programmed cell death in cancerous cells .

Comparative Table of Biological Activities

Activity TypeCompoundEffectivenessReference
Anti-inflammatory3-(2-ethoxyphenoxy)-2-methyl...Significant reduction in COX activity
Antioxidant3-(2-ethoxyphenoxy)-2-methyl...Strong DPPH scavenging activity
Cytotoxic3-(2-ethoxyphenoxy)-2-methyl...Induced apoptosis in MCF-7 cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with pyrethroids (e.g., cypermethrin, deltamethrin) and coumarin derivatives. Key differences include:

  • Chromenone vs. Benzyl/Phenoxybenzyl Groups: Unlike pyrethroids, which typically use a cyano-phenoxybenzyl alcohol ester (e.g., cypermethrin: cyano(3-phenoxyphenyl)methyl ester ), this compound replaces the benzyl alcohol with a chromenone system.
  • Substituents on Cyclopropane : The cyclopropanecarboxylate lacks halogen atoms (e.g., Cl in cypermethrin , Br in deltamethrin ), which are critical for insecticidal activity in pyrethroids.
  • Ester Linkage: The ethoxyphenoxy group at position 3 contrasts with pyrethroids’ 3-phenoxyphenyl or halogenated vinyl groups .

Functional Comparison

Compound Name Key Substituents Use/Category Molecular Formula Reference
Target Compound 2-Ethoxyphenoxy, chromenone, methyl Hypothesized insecticide Not provided
Cypermethrin (θ-cypermethrin) 3-Phenoxyphenyl, dichloroethenyl Insecticide C₂₂H₁₉Cl₂NO₃
Deltamethrin 3-Phenoxyphenyl, dibromoethenyl Insecticide C₂₂H₁₉Br₂NO₃
Cycloprothrin 4-Ethoxyphenyl, dichlorovinyl Insecticide C₂₄H₂₃Cl₂NO₃
Fenpropathrin Tetramethylcyclopropane Acaricide/Insecticide C₂₂H₂₃NO₃
  • Bioactivity : Pyrethroids with halogen substituents (Cl, Br) exhibit enhanced stability and insecticidal potency due to increased lipophilicity and resistance to hydrolysis . The target compound’s lack of halogens may reduce environmental persistence but also limit efficacy.

Physicochemical Properties

  • Stability: Pyrethroids with halogens resist metabolic degradation in insects . The target compound’s ethoxyphenoxy group may increase steric hindrance, slowing esterase-mediated hydrolysis.
  • Solubility: The chromenone’s polar carbonyl groups may enhance water solubility compared to fully aromatic pyrethroids, affecting bioavailability.

Research Findings and Hypotheses

Insecticidal Potential: Structural alignment with pyrethroids suggests possible neurotoxic activity via sodium channel modulation. However, the absence of a cyano group (critical for pyrethroid binding ) may alter target specificity.

Environmental Impact: Non-halogenated structures (e.g., fenpropathrin ) generally degrade faster in soil. The chromenone’s UV absorbance might accelerate photodegradation, reducing ecological persistence .

Safety Profile: Analogous compounds (e.g., 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile ) require stringent handling (e.g., P210: avoid ignition sources; P273: prevent environmental release), suggesting similar precautions for the target compound.

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